Tetrahydrofuran-3-sulfonyl chloride

Catalog No.
S865592
CAS No.
1207346-29-9
M.F
C4H7ClO3S
M. Wt
170.607
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-3-sulfonyl chloride

CAS Number

1207346-29-9

Product Name

Tetrahydrofuran-3-sulfonyl chloride

IUPAC Name

oxolane-3-sulfonyl chloride

Molecular Formula

C4H7ClO3S

Molecular Weight

170.607

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2

InChI Key

MVZIUOJNVVIOEY-UHFFFAOYSA-N

SMILES

C1COCC1S(=O)(=O)Cl

Synonyms

Tetrahydrofuran-3-sulfonyl chloride, 97%

Tetrahydrofuran-3-sulfonyl chloride (CAS 1207346-29-9) is an aliphatic, oxygen-containing heterocyclic sulfonylating agent utilized in advanced medicinal chemistry and agrochemical synthesis. This building block introduces a polar, sp3-hybridized tetrahydrofuran ring, functioning as a strategic precursor to append sulfonamide or sulfonate ester linkages. By incorporating this specific moiety, chemists can systematically lower overall lipophilicity, increase the fraction of sp3 carbons (Fsp3), and introduce an additional hydrogen bond acceptor compared to traditional aromatic or purely carbocyclic sulfonyl chlorides. These quantitative shifts in physicochemical properties make it a critical reagent for modifying the pharmacokinetic profiles of drug candidates, particularly when addressing the solubility limitations inherent to flat aromatic or highly lipophilic aliphatic systems [1].

Substituting Tetrahydrofuran-3-sulfonyl chloride with its closest carbocyclic isostere, cyclopentanesulfonyl chloride, fundamentally alters the physicochemical trajectory of the synthesized product. The absence of the ethereal oxygen in the cyclopentyl ring eliminates a specific hydrogen bond acceptor and measurably increases the lipophilicity (logP) of the resulting conjugate, which directly correlates with reduced aqueous solubility and higher non-specific plasma protein binding. Furthermore, replacing it with benzenesulfonyl chloride shifts the structural geometry from a puckered, sp3-rich aliphatic ring to a flat, sp2-hybridized aromatic system. This geometric alteration abolishes the three-dimensional spatial projection required for precise binding pocket engagement and reduces the Fsp3 character. Consequently, generic substitution fails when specific polarity, 3D geometry, and hydrogen-bonding capacity are required process parameters for the target molecule[1].

Lipophilicity (logP) Reduction for Solubility Enhancement

The incorporation of the tetrahydrofuran-3-sulfonyl moiety systematically reduces the lipophilicity of the resulting molecules compared to their carbocyclic counterparts. In comparative physicochemical profiling, substituting a cyclopentyl ring with a tetrahydrofuran-3-yl ring typically lowers the calculated logP (clogP) by approximately 1.0 to 1.5 units. This reduction in lipophilicity directly translates to measurable improvements in thermodynamic aqueous solubility, a critical parameter for formulation and downstream processing [1].

Evidence DimensionCalculated logP (clogP) shift
Target Compound DataTetrahydrofuran-3-sulfonamide derivatives (lower logP)
Comparator Or BaselineCyclopentanesulfonamide derivatives
Quantified Difference1.0 to 1.5 unit reduction in logP
ConditionsIn silico and empirical physicochemical property profiling of matched molecular pairs

Procuring this specific chloride allows chemists to rescue poorly soluble lead compounds without drastically altering the steric bulk of the molecule.

Introduction of an Additional Hydrogen Bond Acceptor (HBA)

Tetrahydrofuran-3-sulfonyl chloride is differentiated from carbocyclic analogs by its ethereal oxygen, which acts as a localized hydrogen bond acceptor. While cyclopentanesulfonyl chloride provides two HBAs (derived solely from the sulfonyl group), Tetrahydrofuran-3-sulfonyl chloride provides three. This additional HBA is utilized in structure-based drug design to engage specific amino acid residues or structural water molecules within target binding pockets, such as in the development of Menin-MLL inhibitors [1].

Evidence DimensionNumber of Hydrogen Bond Acceptors (HBA)
Target Compound Data3 HBAs (sulfonyl + THF oxygen)
Comparator Or BaselineCyclopentanesulfonyl chloride (2 HBAs)
Quantified Difference+1 Hydrogen Bond Acceptor
ConditionsTopological polar surface area and pharmacophore analysis

The extra hydrogen bonding capacity can drive measurable improvements in target affinity, justifying the specific selection of this oxygenated heterocycle over simple carbocycles.

sp3 Character (Fsp3) Enhancement for Clinical Viability

The pharmaceutical industry quantifies the fraction of sp3-hybridized carbons (Fsp3) to assess target specificity and potential off-target toxicity. Tetrahydrofuran-3-sulfonyl chloride delivers a fully sp3-hybridized 5-membered ring (Fsp3 = 1.0 for the appended ring), whereas common aromatic reagents like benzenesulfonyl chloride deliver entirely flat, sp2-hybridized rings (Fsp3 = 0). Procuring Tetrahydrofuran-3-sulfonyl chloride ensures that the resulting sulfonamide linkage contributes positively to the molecule's overall three-dimensional complexity[1].

Evidence DimensionRing sp3 hybridization fraction (Fsp3)
Target Compound Data100% sp3 character in the appended ring
Comparator Or BaselineBenzenesulfonyl chloride (0% sp3 character)
Quantified DifferenceComplete shift from flat sp2 to puckered sp3 geometry
ConditionsStructural topology analysis of the appended moiety

Increasing Fsp3 is a documented strategy for improving the clinical success rate of synthesized libraries, making this reagent highly relevant for library design.

Processability Constraints: Hydrolytic Sensitivity and Handling

Aliphatic sulfonyl chlorides, particularly secondary ones like Tetrahydrofuran-3-sulfonyl chloride, exhibit higher hydrolytic lability compared to robust aromatic counterparts like benzenesulfonyl chloride. In standard aqueous-basic coupling conditions, Tetrahydrofuran-3-sulfonyl chloride undergoes competitive hydrolysis to tetrahydrofuran-3-sulfonic acid. Consequently, process chemists must employ strictly anhydrous conditions, non-nucleophilic bases (e.g., DIPEA), and controlled low temperatures (0 °C) during the initial addition phase to maintain coupling yields [1].

Evidence DimensionHydrolytic stability and required coupling conditions
Target Compound DataRequires strict anhydrous conditions and 0 °C initiation
Comparator Or BaselineBenzenesulfonyl chloride (tolerates aqueous biphasic Schotten-Baumann conditions)
Quantified DifferenceLoss of aqueous stability; requires transition to anhydrous organic solvents
ConditionsSulfonamide synthesis via amine coupling

Buyers must factor in stringent storage requirements (moisture exclusion) and process chemists must avoid aqueous biphasic conditions to prevent yield degradation.

Polarity-Driven Scaffold Hopping in Lead Optimization

When an existing drug candidate utilizing a cyclopentyl- or phenyl-sulfonamide linkage exhibits poor aqueous solubility or excessive lipophilicity, Tetrahydrofuran-3-sulfonyl chloride is procured to execute a direct isosteric replacement. This application leverages the logP reduction and added polarity of the THF ring to rescue the pharmacokinetic profile without requiring a complete redesign of the molecule's core scaffold [1].

Synthesis of High-Fsp3 Screening Libraries

In the construction of novel DNA-encoded libraries (DELs) or high-throughput screening (HTS) collections, incorporating three-dimensional complexity is a primary objective. Tetrahydrofuran-3-sulfonyl chloride is utilized as an electrophilic building block to cap amines, intentionally increasing the Fsp3 character of the library members to improve their physical properties compared to libraries dominated by flat, aromatic sulfonamides [2].

Development of Precision Kinase and Epigenetic Inhibitors

For targets like Menin-MLL, JAK, or HDACs, the precise spatial arrangement of hydrogen bond acceptors is critical for binding affinity. Tetrahydrofuran-3-sulfonyl chloride is selected over non-ethereal analogs specifically to position its oxygen atom for targeted interactions with the protein backbone or structural waters within the active site, directly utilizing the structural evidence outlined in Section 3 [3].

XLogP3

0.4

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